molecular formula C19H18O7 B190349 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone CAS No. 21764-09-0

3'-Hydroxy-5,6,7,4'-tetramethoxyflavone

Cat. No. B190349
CAS RN: 21764-09-0
M. Wt: 358.3 g/mol
InChI Key: LYLDPYNWDVVPIQ-UHFFFAOYSA-N
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Description

3’-Hydroxy-5,6,7,4’-tetramethoxyflavone is a natural product found in Citrus reticulata, Citrus deliciosa, and other organisms . It is a type of flavonoid, a class of compounds known for their diverse and beneficial health effects .


Molecular Structure Analysis

The molecular formula of 3’-Hydroxy-5,6,7,4’-tetramethoxyflavone is C19H18O7 . The molecular weight is 358.3 g/mol . The InChIKey, a unique identifier for chemical substances, is LYLDPYNWDVVPIQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3’-Hydroxy-5,6,7,4’-tetramethoxyflavone include a molecular weight of 358.3 g/mol and a XLogP3-AA value of 2.7 . The compound has one hydrogen bond donor and seven hydrogen bond acceptors .

Scientific Research Applications

Pharmacokinetics and Metabolite Studies

3'-Hydroxy-5,6,7,4'-tetramethoxyflavone, as part of the Polymethoxyflavones (PMFs) group, exhibits various health benefits. Research shows that the number and position of hydroxy and methoxy groups significantly influence the pharmacokinetics and metabolites of PMFs, impacting their medicinal potentials (You et al., 2021).

Anti-Cancer Properties

Studies have demonstrated the potent inhibitory effects of hydroxylated PMFs, including 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone, on human colon cancer cells. The hydroxyl group at the 5-position plays a pivotal role in this enhanced activity, affecting key signaling proteins related to cell proliferation and apoptosis (Qiu et al., 2010).

Metabolic Identification

The metabolic pathways and structures of 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone's metabolites have been studied, revealing its various bioactivities including antifungal, antimalarial, antimycobacterial, and anti-inflammatory activities (Lu et al., 2012).

Apoptotic Effects in Cancer Cells

Polymethoxyflavones, including 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone, have been shown to induce Ca(2+)-mediated apoptosis in breast cancer cells, suggesting their potential as anticancer agents. Hydroxylation of PMFs is crucial for their ability to activate Ca(2+)-dependent apoptotic proteases (Sergeev et al., 2006).

Antioxidative Effects

Research has identified 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone in Orthosiphon stamineus, exhibiting significant antioxidative effects. This aligns with variations in total phenolics and antioxidant activities observed in different parts of the plant (Akowuah et al., 2004).

Free Radical Scavenging Activity

3'-Hydroxy-5,6,7,4'-tetramethoxyflavone has been isolated from Goniothalamus tenuifolius, displaying free radical scavenging activity. The ortho 3′,4′-diphenolic structure is essential for this activity in flavonol derivatives (Likhitwitayawuid et al., 2006).

Future Directions

The future research directions for 3’-Hydroxy-5,6,7,4’-tetramethoxyflavone could include further investigation into its biological activities and potential health benefits, as well as studies on its synthesis and chemical properties .

properties

IUPAC Name

2-(3-hydroxy-4-methoxyphenyl)-5,6,7-trimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O7/c1-22-13-6-5-10(7-11(13)20)14-8-12(21)17-15(26-14)9-16(23-2)18(24-3)19(17)25-4/h5-9,20H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLDPYNWDVVPIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427265
Record name Eupatorin-5-methylether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Hydroxy-5,6,7,4'-tetramethoxyflavone

CAS RN

21764-09-0
Record name 3′-Hydroxy-5,6,7,4′-tetramethoxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21764-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eupatorin-5-methylether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21764-09-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
401
Citations
GA Akowuah, I Zhari, I Norhayati, A Sadikun… - Food Chemistry, 2004 - Elsevier
An HPLC method was developed for the separation and determination of three methoxylated flavones:sinensetin (SEN), eupatorin (EUP) and 3 ′ -hydroxy-5,6,7,4 ′ -…
Number of citations: 230 www.sciencedirect.com
MF Yam, EAH Mohamed, LF Ang, L Pei… - Journal of Acupuncture …, 2012 - Elsevier
Orthosiphon stamineus extracts contain three flavonoids (3′-hydroxy-5,6,7,4′-tetramethoxyflavone, sinensetin, and eupatorin) as bioactive substances. Previous reported high …
Number of citations: 47 www.sciencedirect.com
MA Hossain, SM Salehuddin, MJ Kabir, SMM Rahman… - Food Chemistry, 2009 - Elsevier
A GC–MS method was developed for the separation and quantifiation of three flavones: sinensetin (SEN), rutin (RU) and 3′-hydroxy-5, 6, 7, 4′-tetramethoxyflavone (TMF) and …
Number of citations: 51 www.sciencedirect.com
CS Tan, MF Yam - Naunyn-Schmiedeberg's archives of pharmacology, 2018 - Springer
Previous studies have demonstrated that 3′-hydroxy-5,6,7,4′-tetramethoxyflavone (TMF) content in Orthosiphon stamineus fractions correlate with its vasorelaxation activity. Even …
Number of citations: 9 link.springer.com
CS Lai, JC Wu, CT Ho, MH Pan - BioFactors, 2015 - Wiley Online Library
Recent increasing attention in research of polymethoxyflavones (PMFs) from Citrus genus because of their wide range of biological properties has been reported in various studies. …
Number of citations: 53 iubmb.onlinelibrary.wiley.com
MJ Kim, HH Lee, JW Jeong… - Molecular …, 2014 - spandidos-publications.com
The anti-inflammatory mechanism of 5‑hydroxy-3, 6, 7, 8, 3', 4'‑hexamethoxyflavone (5HHMF), a polyhydroxyflavone isolated from the marine algae Hizikia fusiforme, was investigated in …
Number of citations: 20 www.spandidos-publications.com
YR Li, S Li, CT Ho, YH Chang, KT Tan… - Cancer biology & …, 2016 - Taylor & Francis
Tangeretin, a major phytochemicals in tangerine peels - an important Chinese herb, has been found to have anti-carcinogenic properties. To improve bioavailability and increase …
Number of citations: 40 www.tandfonline.com
S Han, HM Kim, JM Lee, SY Mok… - Journal of agricultural and …, 2010 - ACS Publications
Seven polymethoxyflavones (PMFs) were isolated from the dried peels of hallabong, the hybrid Citrus , by a repeated column chromatography. The structures of PMFs were identified as …
Number of citations: 62 pubs.acs.org
P Qiu, P Dong, H Guan, S Li, CT Ho… - Molecular nutrition & …, 2010 - Wiley Online Library
Hydroxylated polymethoxyflavones (PMFs) are a class of novel flavonoid compounds mainly found in citrus plants. We studied the effects of three major 5‐hydroxy PMFs, namely: 5‐…
Number of citations: 149 onlinelibrary.wiley.com
IN Sergeev, S Li, J Colby, CT Ho, S Dushenkov - Life sciences, 2006 - Elsevier
Flavonoids, polyphenolic phytochemicals which include flavones and isoflavones, are present in the common human diet. It has been suggested that these compounds may exert …
Number of citations: 113 www.sciencedirect.com

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